Decylcyclohexane
Overview
Description
Decylcyclohexane, also known as 1-Decylcyclohexane, is an organic compound with the molecular formula C16H32. It is a cycloalkane that consists of a cyclohexane ring attached to a decyl group. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications .
Scientific Research Applications
Decylcyclohexane has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and other chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decylcyclohexane can be synthesized through several methods. One common method involves the hydrogenation of decanol and cyclohexene. Another method is the chain transfer reaction between decane and cyclohexane .
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic hydrogenation processes. These processes involve the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Decylcyclohexane primarily undergoes substitution reactions due to the presence of the cyclohexane ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve halogens or other electrophiles. For example, bromination can occur in the presence of bromine and a catalyst such as iron(III) bromide.
Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction Reactions: Reduction typically involves hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Major Products Formed
Substitution: Halogenated derivatives of this compound.
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Saturated hydrocarbons with reduced functional groups.
Mechanism of Action
The mechanism of action of decylcyclohexane involves its interaction with hydrophobic environments. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with non-polar molecules, making it useful in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler cycloalkane with only a cyclohexane ring.
Decane: A linear alkane with ten carbon atoms.
Cyclodecane: A cycloalkane with a ten-membered ring.
Uniqueness
Decylcyclohexane is unique due to its combination of a cyclohexane ring and a decyl group, providing both stability and hydrophobic properties. This combination makes it more versatile compared to simpler alkanes or cycloalkanes .
Properties
IUPAC Name |
decylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h16H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWFZICHPLEOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061973 | |
Record name | Decylcyclohexane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8061973 | |
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Molecular Weight |
224.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00103 [mmHg] | |
Record name | Decylcyclohexane | |
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CAS No. |
1795-16-0 | |
Record name | Decylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1795-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Decylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795160 | |
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Record name | Decylcyclohexane | |
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Record name | Cyclohexane, decyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Decylcyclohexane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8061973 | |
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Record name | Decylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.703 | |
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Record name | DECYLCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X5R5EE4ST | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of decylcyclohexane?
A1: this compound is a hydrocarbon with the molecular formula C16H32 and a molecular weight of 224.43 g/mol. [] While specific spectroscopic data isn't detailed in the provided abstracts, its structural characterization would involve techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm the presence of specific functional groups and their arrangement. []
Q2: What is known about the melting behavior of this compound under pressure?
A2: Research indicates that the melting temperature of this compound increases with increasing pressure. This behavior was observed in studies examining the melting points of various n-alkylcyclohexanes, including this compound, under pressures up to 100 MPa. [] This information is particularly relevant for understanding the compound's behavior in high-pressure environments.
Q3: Are there any studies on the surface properties of this compound?
A3: Yes, research has investigated the surface tension and thermodynamic properties of this compound in its liquid state. [] These properties are essential for understanding the behavior of this compound in applications where surface interactions are important, such as in emulsions or coatings.
Q4: Has this compound been investigated as a component in surrogate fuel mixtures?
A4: Yes, due to its low vapor pressure, this compound poses challenges for direct gas phase combustion studies. Researchers have explored using a mixture of 53% n-butylcyclohexane and 47% n-heptane to mimic the hydrogen/carbon ratio of this compound in ignition delay time experiments. [] This approach allows for the investigation of combustion characteristics relevant to this compound as a potential fuel component.
Q5: What is the significance of this compound's interaction with Arthrobacter RAG-1?
A5: Studies on Arthrobacter RAG-1, a bacterium known to produce an emulsifying factor (EF-RAG), reveal a specific interaction with this compound. While EF-RAG alone doesn't effectively emulsify pure aliphatic or aromatic hydrocarbons, it effectively emulsifies binary mixtures containing both, such as those with this compound and an aromatic hydrocarbon like heptylbenzene. [] This finding suggests a synergistic effect and highlights the importance of molecular structure for EF-RAG's emulsifying activity, potentially relevant for bioremediation applications.
Q6: Are there any known applications of this compound in material science?
A7: While specific applications weren't detailed in the provided abstracts, research on the physical properties of this compound, [] suggests potential applications where its specific characteristics, such as surface tension and thermodynamic properties, could be beneficial. Further research may explore its use in areas like specialty lubricants, surfactants, or specific formulations requiring its unique properties.
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